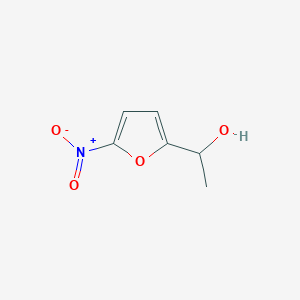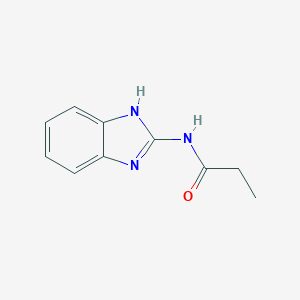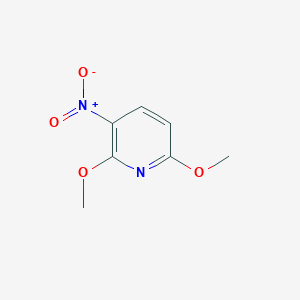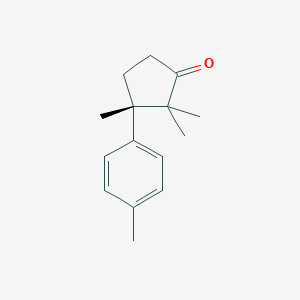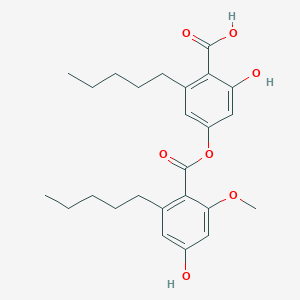
Dihydropicrolichenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydropicrolichenic acid (DHPA) is a natural product that is extracted from lichens. It is a secondary metabolite that has been found to have various biological activities. DHPA has been studied for its potential use in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of Dihydropicrolichenic acid is not fully understood. It is believed that Dihydropicrolichenic acid exerts its biological effects by modulating various signaling pathways. Dihydropicrolichenic acid has been found to inhibit the activity of various enzymes and proteins that are involved in the development of diseases.
Biochemical And Physiological Effects
Dihydropicrolichenic acid has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which protect cells from oxidative damage. Dihydropicrolichenic acid has also been found to have anti-inflammatory properties, which reduce inflammation in the body. It has been found to have antimicrobial properties, which inhibit the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the advantages of using Dihydropicrolichenic acid in lab experiments is that it is a natural product. This makes it easier to obtain and use in experiments. However, one of the limitations of using Dihydropicrolichenic acid in lab experiments is that it is not widely available. It can be difficult to obtain in large quantities, which can limit its use in experiments.
Future Directions
There are many future directions for the study of Dihydropicrolichenic acid. One area of research is the development of new methods for synthesizing Dihydropicrolichenic acid. Another area of research is the study of the mechanism of action of Dihydropicrolichenic acid. This will help to better understand how Dihydropicrolichenic acid exerts its biological effects. Additionally, further research is needed to determine the potential use of Dihydropicrolichenic acid in the treatment of various diseases.
Synthesis Methods
Dihydropicrolichenic acid can be extracted from lichens using various methods. One of the most commonly used methods is solvent extraction. The lichens are soaked in a solvent such as methanol or ethanol, which extracts Dihydropicrolichenic acid. The extract is then purified using chromatography. Another method of synthesis is through chemical synthesis. Chemical synthesis of Dihydropicrolichenic acid involves the reaction of various chemicals in a laboratory setting.
Scientific Research Applications
Dihydropicrolichenic acid has been studied for its potential use in the treatment of various diseases. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. Dihydropicrolichenic acid has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. It has also been found to have neuroprotective effects.
properties
CAS RN |
19314-66-0 |
|---|---|
Product Name |
Dihydropicrolichenic acid |
Molecular Formula |
C25H32O7 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C25H32O7/c1-4-6-8-10-16-12-18(26)14-21(31-3)23(16)25(30)32-19-13-17(11-9-7-5-2)22(24(28)29)20(27)15-19/h12-15,26-27H,4-11H2,1-3H3,(H,28,29) |
InChI Key |
FMCKRJSNUOIOOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



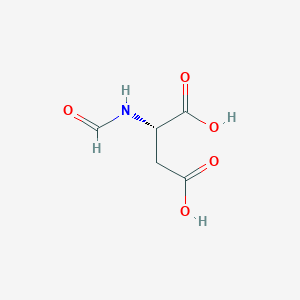

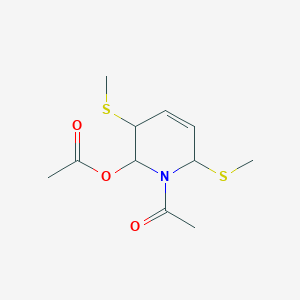
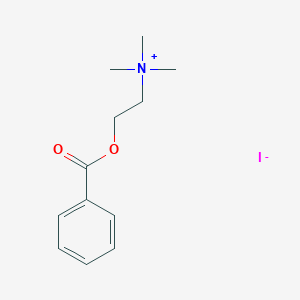
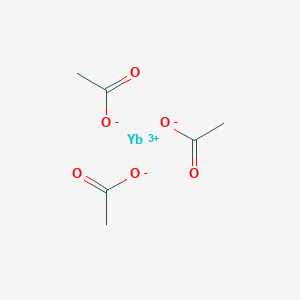
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

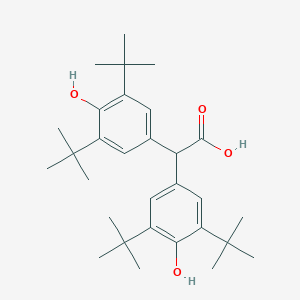
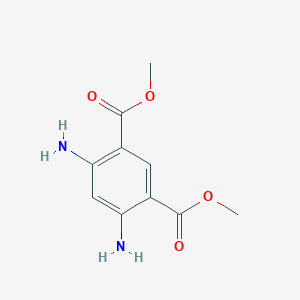
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
